molecular formula C11H16F2N2O3 B1528046 Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate CAS No. 1341039-32-4

Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate

Cat. No. B1528046
CAS RN: 1341039-32-4
M. Wt: 262.25 g/mol
InChI Key: QBQGNFQKFWHAPR-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate is a useful research compound. Its molecular formula is C11H16F2N2O3 and its molecular weight is 262.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

One application involves the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a practical approach to asymmetric synthesis via nitrile anion cyclization strategy. This method highlights the compound's role in achieving high yield and enantiomeric excess, demonstrating its utility in the preparation of chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).

Photocyclodimerization

Another study focuses on the photocyclodimerization of tert-butyl dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, leading to the formation of complex cyclobuta[1, 2-c: 3,4-c']dipyrrole derivatives. This work underscores the compound's utility in photochemical transformations, contributing to the synthesis of cyclic compounds with unique structural motifs (Kopf, Wrobel, & Margaretha, 1998).

Continuous Photo Flow Chemistry

The scale-up synthesis of a deuterium-labeled derivative using continuous photo flow chemistry illustrates the compound's application in the preparation of deuterium-labeled compounds for use in biological studies and material sciences. This highlights the adaptability of photo flow chemistry for producing biologically active compounds and internal standards for pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Ruthenium(II) Carbonyl Chloride Complexes

Research on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes showcases the compound's involvement in catalytic activities, particularly in hydrogen transfer reactions of ketones. This study demonstrates the potential of such complexes in catalysis, offering insights into the design of new catalysts for organic synthesis (Cheng et al., 2009).

properties

IUPAC Name

tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O3/c1-9(2,3)18-8(17)15-5-10(12)4-14-7(16)11(10,13)6-15/h4-6H2,1-3H3,(H,14,16)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQGNFQKFWHAPR-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CNC(=O)C2(C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CNC(=O)[C@@]2(C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 2
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 3
Reactant of Route 3
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 4
Reactant of Route 4
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 6
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.